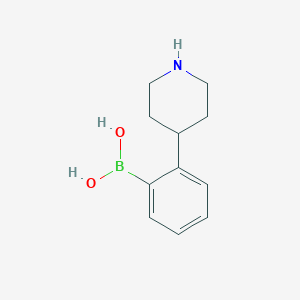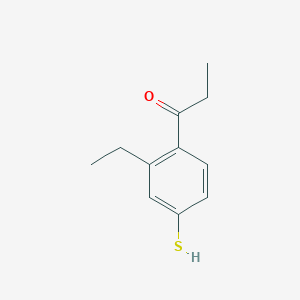
CID 122360775
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 122360775” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and potential for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 122360775 would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective production techniques. The use of automated reactors and continuous flow chemistry might be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
CID 122360775 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
CID 122360775 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of CID 122360775 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 122360775 include other chemical entities with comparable structures or functional groups. Examples might include compounds with similar core structures or those that undergo similar types of chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or physical properties that differentiate it from other similar compounds. These unique characteristics can make it particularly valuable for certain applications or research areas.
Propiedades
Fórmula molecular |
C14H32N2O2S2 |
|---|---|
Peso molecular |
324.6 g/mol |
InChI |
InChI=1S/2C7H15NO.H2S2/c2*1-5-6(9)8-7(2,3)4;1-2/h2*5H2,1-4H3,(H,8,9);1-2H |
Clave InChI |
NZRCIIGIRPOIMI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C)(C)C.CCC(=O)NC(C)(C)C.SS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



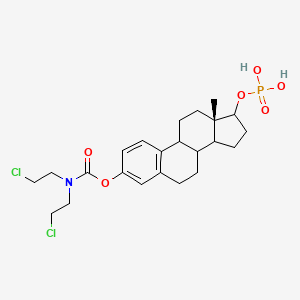
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
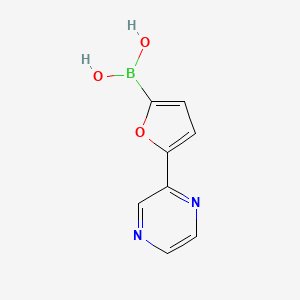

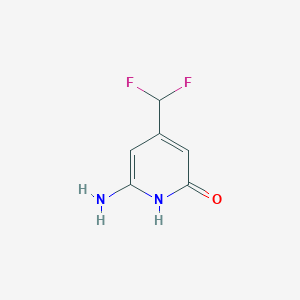

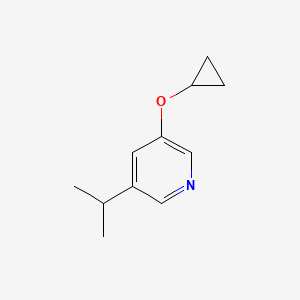
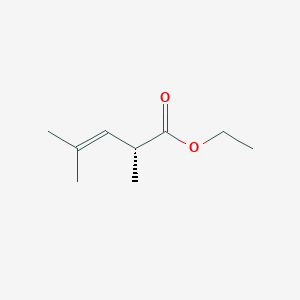
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)

